molecular formula C19H17NO3S B11342821 S-(4-methylphenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carbothioate

S-(4-methylphenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carbothioate

Cat. No.: B11342821
M. Wt: 339.4 g/mol
InChI Key: ROVXDRWVSAJMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE: is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethoxyphenylacetic acid with thionyl chloride can yield 4-ethoxyphenylacetyl chloride, which can then be reacted with an appropriate amine to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents in the presence of solvents like ethanol.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed:

    Sulfoxides and sulfones: from oxidation.

    Reduced derivatives: from reduction.

    Substituted phenyl derivatives: from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for therapeutic development .

Industry: The compound finds applications in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of [5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE involves its interaction with specific molecular targets. The oxazole ring and phenyl groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • [5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE
  • [5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFINYL]METHANONE
  • [5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFONYL]METHANONE

Uniqueness: The presence of the ethoxy group in [5-(4-ETHOXYPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications .

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

S-(4-methylphenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carbothioate

InChI

InChI=1S/C19H17NO3S/c1-3-22-15-8-6-14(7-9-15)18-12-17(20-23-18)19(21)24-16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3

InChI Key

ROVXDRWVSAJMST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.